![molecular formula C25H21ClN2O4 B3916322 ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B3916322.png)
ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate
Overview
Description
Ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate, also known as C16H13ClN2O4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways involved in cell regulation and differentiation. This compound has also been shown to have potential neuroprotective effects, which may be due to its antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate. One area of focus could be on further elucidating the compound's mechanism of action, in order to better understand its potential applications in cancer therapy and neuroprotection. Another potential direction could be on developing new derivatives of this compound with improved bioavailability and selectivity. Additionally, more research could be conducted on the use of this compound in combination with other drugs or therapies, in order to enhance its effectiveness.
Scientific Research Applications
Ethyl 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been used in various scientific research applications, including in vitro and in vivo studies of cancer cell lines, as well as in investigations of the compound's potential neuroprotective effects. This compound has also been used in studies of the molecular mechanisms involved in the regulation of cell growth and proliferation.
properties
IUPAC Name |
ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-2-32-25(31)18-12-14-19(15-13-18)27-24(30)22(16-17-8-4-3-5-9-17)28-23(29)20-10-6-7-11-21(20)26/h3-16H,2H2,1H3,(H,27,30)(H,28,29)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTSJZWLVACGLR-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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